2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ICI-D-6888 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared through a series of organic reactions involving the formation of key intermediates, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
ICI-D-6888 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ICI-D-6888 hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving angiotensin II antagonists.
Biology: Studied for its effects on renal structure and function, as well as its role in regulating blood pressure.
Medicine: Investigated for its potential use in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the renin-angiotensin system
Mechanism of Action
ICI-D-6888 hydrochloride exerts its effects by competitively inhibiting the angiotensin II receptor type 1 (AT1R). This inhibition prevents angiotensin II from binding to its receptor, thereby reducing the release of renin and affecting renal structure and function. The molecular targets involved include the AT1R and associated signaling pathways .
Comparison with Similar Compounds
ICI-D-6888 hydrochloride is unique in its specific antagonistic action on the angiotensin II receptor type 1. Similar compounds include:
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: A compound with similar mechanisms of action, also used for hypertension treatment.
Candesartan: Another AT1R antagonist with comparable therapeutic applications.
ICI-D-6888 hydrochloride stands out due to its specific binding affinity and competitive inhibition properties .
Properties
CAS No. |
138620-17-4 |
---|---|
Molecular Formula |
C25H26ClN5O |
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C25H25N5O.ClH/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25;/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,27,28,29,30);1H |
InChI Key |
RPRNBLHRKYAXSM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |
Canonical SMILES |
CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-ethyl-5,6,7,8-tetrahydro-4-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy)quinoline ICI D6888 ICI-D6888 ZD 6888 ZD6888 ZENECA ZD6888 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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